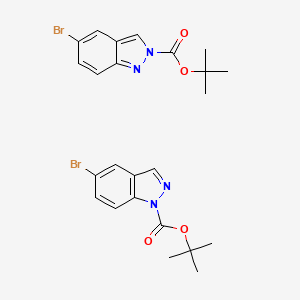

Tert-butyl 5-bromoindazole-1-carboxylate;tert-butyl 5-bromoindazole-2-carboxylate

Description

Tert-butyl 5-bromoindazole-1-carboxylate (CAS: 651780-02-8) is a brominated indazole derivative with a tert-butoxycarbonyl (Boc) protective group at the N1 position of the indazole ring. Its molecular formula is C₁₂H₁₃BrN₂O₂, with a molecular weight of 297.152 g/mol (). The Boc group enhances solubility and stability, making this compound a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates. Its SMILES structure (CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=N1) highlights the substitution pattern, where the bromine atom occupies the 5-position of the indazole core ().

However, analogous compounds (e.g., tert-butyl bromoindoline carboxylates) suggest that positional isomerism significantly impacts reactivity and applications ().

Properties

Molecular Formula |

C24H26Br2N4O4 |

|---|---|

Molecular Weight |

594.3 g/mol |

IUPAC Name |

tert-butyl 5-bromoindazole-1-carboxylate;tert-butyl 5-bromoindazole-2-carboxylate |

InChI |

InChI=1S/2C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14-15;1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h2*4-7H,1-3H3 |

InChI Key |

WTMAVGZRPNBQSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C2C=C(C=CC2=N1)Br.CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromoindazole-1-carboxylate typically involves the bromination of indazole followed by esterification. A common synthetic route includes the bromination of indazole using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The resulting 5-bromoindazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butyl 5-bromoindazole-1-carboxylate.

For tert-butyl 5-bromoindazole-2-carboxylate, the synthetic route is similar but involves the esterification at the 2-position. The reaction conditions are generally mild, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: These compounds can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while hydrolysis of the ester group results in the formation of 5-bromoindazole-1-carboxylic acid or 5-bromoindazole-2-carboxylic acid.

Scientific Research Applications

Tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate have several applications in scientific research:

Medicinal Chemistry: These compounds are used as intermediates in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

Biological Studies: They serve as probes in biological assays to study enzyme activity and receptor binding.

Materials Science: These compounds are used in the synthesis of organic semiconductors and other advanced materials.

Chemical Biology: They are employed in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromoindazole-1-carboxylate and tert-butyl 5-bromoindazole-2-carboxylate depends on their specific application. In medicinal chemistry, these compounds often act as inhibitors of specific enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Findings from Comparative Analysis

Positional Isomerism: The Boc group's position (N1 vs. N2 in indazole or isoindoline derivatives) influences steric and electronic properties.

Bromine Substitution :

- Bromine at the 5-position (as in tert-butyl 5-bromoindazole-1-carboxylate) is a common site for Suzuki-Miyaura coupling, enabling further functionalization. In contrast, analogs like tert-butyl 7-bromoindoline-1-carboxylate (Br at C7) may exhibit reduced reactivity due to steric hindrance ().

Applications in Drug Synthesis: The N1-Boc derivative is utilized in multi-step syntheses, as seen in patent examples (e.g., tert-butyl 5-((tert-butoxycarbonyl)amino)-6-fluoro-1H-indazole-1-carboxylate), where it serves as a precursor for fluorinated drug candidates (). tert-butyl 4-bromobenzylcarbamate (similarity score: 0.87) demonstrates the versatility of brominated tert-butyl carboxylates in generating diverse pharmacophores ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.